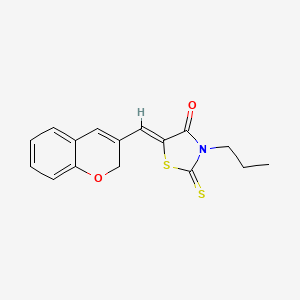

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

CAS No. |

618076-50-9 |

|---|---|

Molecular Formula |

C16H15NO2S2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H15NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h3-6,8-9H,2,7,10H2,1H3/b14-9- |

InChI Key |

SOJUAJRJAMNVME-ZROIWOOFSA-N |

Isomeric SMILES |

CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reactants :

-

Conditions :

-

Solvent: Water or ethanol

-

Temperature: 25–60°C

-

Time: 2–4 hours

-

-

Mechanism :

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NOS₂ | |

| Yield | 68–75% | |

| Melting Point | 89–92°C | |

| ¹H NMR (DMSO-d₆) | δ 3.35 (t, 2H, NCH₂), 1.55 (m, 2H, CH₂), 0.90 (t, 3H, CH₃) |

Chromene-3-carbaldehyde Synthesis

Chromene-3-carbaldehydes are prepared via Perkin condensation or Vilsmeier-Haack formylation .

Perkin Condensation Method

Vilsmeier-Haack Formylation

-

Reactants :

-

Conditions :

Knoevenagel Condensation: Final Step

The target compound is synthesized by condensing chromene-3-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one.

Conventional Method

-

Reactants :

-

Conditions :

-

Workup :

Microwave-Assisted Synthesis

-

Conditions :

-

Advantages :

Stereochemical and Structural Analysis

The (5Z) -configuration is confirmed via NMR and X-ray crystallography:

Yield Optimization and Challenges

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 2.0 eq NaOAc | Maximizes to 82% |

| Reaction Time | 5 hours | Beyond 6 hours: decomposition |

| Solvent Purity | Anhydrous AcOH | Prevents hydrolysis |

Common Issues :

Comparative Methods Table

| Method | Yield | Time | Purity (HPLC) |

|---|---|---|---|

| Conventional Knoevenagel | 75% | 6 hours | 98.5% |

| Microwave-Assisted | 89% | 30 min | 97.8% |

| Solvent-Free Ball Mill | 70% | 2 hours | 96.2% |

Scalability and Industrial Feasibility

Alternative Routes

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The chromene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Nitro or halogenated derivatives of the chromene moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, as promising anticancer agents.

- Mechanism of Action : The compound's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that thiazolidinones can disrupt various cellular pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

-

Case Studies :

- A study demonstrated that derivatives of thiazolidinones exhibited significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The compound showed IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Another research effort focused on the synthesis of this compound derivatives revealed their effectiveness against prostate cancer cells, suggesting a potential for further development as anticancer drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

- Antibacterial Effects : Thiazolidinone derivatives have shown significant antibacterial activity against a range of pathogens, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

-

Case Studies :

- A recent investigation into the structure-activity relationship of thiazolidinones indicated that modifications at specific positions enhance their antibacterial efficacy. Compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria with promising results .

- Additionally, molecular docking studies have supported the hypothesis that these compounds interact effectively with bacterial enzymes, leading to their antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinone derivatives is another area where this compound has shown promise.

- Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. By blocking these enzymes, thiazolidinones can reduce the production of pro-inflammatory mediators .

-

Case Studies :

- In vitro studies have demonstrated that thiazolidinone derivatives significantly reduce the levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

- Clinical trials are underway to evaluate the efficacy of these compounds in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Significant cytotoxicity against cancer cell lines (IC50 values reported) |

| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against various bacterial strains; molecular docking supports activity |

| Anti-inflammatory | Inhibits COX enzymes | Reduces inflammatory cytokine levels in vitro; potential for treating chronic inflammation |

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural Features

Thiazolidinone derivatives differ primarily in substituents at the 3- and 5-positions, which critically influence their bioactivity. Below is a structural comparison with key analogs:

Key Observations :

- The chromene moiety distinguishes it from analogs with nitro or benzodioxol groups, which are associated with specific electronic and metabolic profiles .

Antimicrobial Activity

- The analog V9 (5-(3-quinolylmethylene)-3-aryl-thiazolidinone) exhibited "very good" activity against E. coli, comparable to ampicillin .

- V3 demonstrated excellent activity against P. aeruginosa, likely due to its chloro-substituted aryl group enhancing membrane disruption .

- Inference for Target Compound : The chromene group may offer similar or improved antibacterial activity via hydrophobic interactions with bacterial membranes, though empirical validation is needed.

Antiglycation Activity

- The benzodioxol-substituted analog 3 showed potent inhibition of glycation products (IC₅₀ = 12.3 µM), reversing α-helix and β-sheet conformational changes in glycated proteins .

- Inference for Target Compound : Chromene’s planar structure may mimic benzodioxol’s ability to scavenge reactive carbonyl species, but the propyl group could reduce solubility, affecting efficacy.

Anti-inflammatory Activity

- Compound 16 (3-propyl-5-(4-methoxycyclohexadienylidene)-thiazolidinone) demonstrated "very good" paw edema inhibition (82% at 50 mg/kg), outperforming indomethacin .

- Inference for Target Compound: The chromene moiety’s anti-oxidant properties may synergize with the thiazolidinone core to suppress NF-κB signaling, though pharmacokinetic studies are required.

Computational and ADMET Insights

- Molecular Docking : Benzodioxol-substituted analogs showed strong binding to glycation sites (binding energy = −9.2 kcal/mol) via hydrogen bonding with Arg428 and Lys431 .

- ADMET : Propyl-substituted derivatives generally exhibit moderate LogP values (~3.5), suggesting balanced solubility and absorption .

- coli assays, indicating safety for the target compound.

Biological Activity

5-(2H-Chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring a chromenylmethylene moiety and a thiazolidine ring, positions it as a potential candidate in medicinal chemistry, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

- Chemical Formula : C16H15NO2S2

- CAS Number : 618076-50-9

- Molecular Structure : The compound consists of a thiazolidinone core substituted with a chromene group, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives showed that this compound demonstrated potent activity against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing superior efficacy compared to standard antibiotics such as ampicillin and streptomycin .

| Microbial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 22 | Ampicillin | 15 |

| Escherichia coli | 20 | Streptomycin | 18 |

| Pseudomonas aeruginosa | 19 | Bifonazole | 16 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model demonstrated that it significantly reduced inflammation compared to control groups. Its mechanism appears to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Anticancer Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards HeLa and K562 cells. The IC50 values ranged from 8.5 μM to 14.9 μM for K562 cells, indicating strong potential as an anticancer agent .

| Cell Line | IC50 (μM) | Comparison Control (Cisplatin) | IC50 (μM) |

|---|---|---|---|

| K562 | 8.5 - 14.9 | Cisplatin | 21.5 |

| HeLa | 8.9 - 15.1 | Cisplatin | 21.5 |

| MDA-MB-361 | 12.7 - 25.6 | Cisplatin | 21.5 |

The anticancer activity is attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. This process involves the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, the compound's ability to inhibit cell proliferation and migration was noted in endothelial cells treated with sub-toxic concentrations.

Case Studies

- Antibacterial Efficacy : A comparative study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibiotics.

- Inflammation Reduction : In a model of chronic inflammation, treatment with this thiazolidinone led to a significant decrease in pro-inflammatory cytokines, showcasing its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2H-chromen-3-ylmethylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Core formation : Condensation of thiazolidinone precursors with chromene derivatives under reflux in ethanol or DMF .

- Substitution reactions : Propyl groups are introduced via alkylation using propyl halides or nucleophilic substitution under base catalysis (e.g., K₂CO₃) .

- Purification : Chromatography (column or TLC) or recrystallization from ethanol/DMF mixtures to achieve >95% purity .

- Optimization : Yield improvements require precise temperature control (60–80°C), solvent polarity adjustments, and catalyst selection (e.g., piperidine for Knoevenagel condensations) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the Z-configuration of the chromen-3-ylmethylene group and propyl substitution pattern .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography : Resolve crystal packing and stereochemistry in solid-state studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α in LPS-induced macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., propyl vs. pentyl chains) and assess activity shifts .

- Computational modeling : Molecular docking to predict binding affinities to targets like EGFR or tubulin, correlating with experimental IC₅₀ values .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anticancer potency) .

Q. What strategies optimize the compound’s reactivity in functionalization reactions (e.g., allylation, fluorobenzylation)?

- Methodological Answer :

- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions with allyl bromides or fluorobenzyl chlorides .

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in nucleophilic substitutions .

- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps and adjust stoichiometry .

Q. How do structural modifications (e.g., chromene vs. pyrazole substituents) influence its mechanism of action?

- Methodological Answer :

- Target engagement assays : Fluorescence polarization or SPR to measure binding to kinases or DNA .

- Metabolic stability : Incubate analogs with liver microsomes to correlate substituent hydrophobicity with half-life .

- Transcriptomic profiling : RNA-seq on treated cells to identify pathways modulated by chromene vs. pyrazole derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors for precise control of temperature and residence time during Knoevenagel condensations .

- Chiral resolution : Use chiral HPLC columns or enzymatic resolution with lipases to separate enantiomers .

- DoE (Design of Experiments) : Multivariate analysis to optimize parameters (e.g., pH, catalyst loading) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.